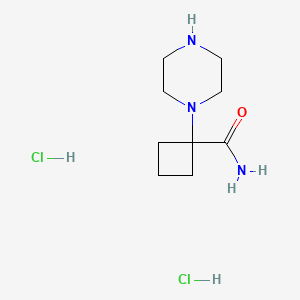

1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride

Description

Properties

Molecular Formula |

C9H19Cl2N3O |

|---|---|

Molecular Weight |

256.17 g/mol |

IUPAC Name |

1-piperazin-1-ylcyclobutane-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C9H17N3O.2ClH/c10-8(13)9(2-1-3-9)12-6-4-11-5-7-12;;/h11H,1-7H2,(H2,10,13);2*1H |

InChI Key |

GHPKRMOCWOJKSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)N)N2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Cyclobutane Core

The cyclobutane ring is usually constructed through [2+2] cycloaddition reactions or radical-mediated cyclizations . A common approach involves the photochemical or thermal cycloaddition of suitable alkenes or alkynes, or the use of cyclobutane precursors such as cyclobutanone derivatives .

Starting from cyclobutanone derivatives, a [2+2] cycloaddition with appropriate olefins under UV irradiation yields the cyclobutane ring. Subsequent functionalization introduces the carboxamide group at the desired position.

Introduction of the Carboxamide Functional Group

The carboxamide moiety is typically introduced via amide coupling reactions . The key intermediate, often a cyclobutanecarboxylic acid derivative, undergoes carbodiimide-mediated amidation with amines or ammonium salts.

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (Hydroxybenzotriazole)

- Organic solvents like DMF or DCM

Cyclobutanecarboxylic acid + Amine (piperazine derivative) + EDCI/HOBt → Cyclobutane-1-carboxamide

Incorporation of the Piperazine Ring

The piperazine ring is synthesized or procured as a chloride salt or protected derivative . Its attachment involves nucleophilic substitution or amidation reactions.

- Activation of the cyclobutane carboxylic acid or its derivative to form an acyl chloride.

- Nucleophilic attack by piperazine (preferably Boc-protected) under basic conditions.

- Deprotection of the Boc group using acid (e.g., TFA) to yield the free piperazine.

Cyclobutane-1-carboxylic acid chloride + Boc-piperazine → N-Boc-piperazine derivative

Followed by deprotection: N-Boc-piperazine + TFA → Piperazine

Final Assembly and Purification

The final compound is obtained through purification techniques such as crystallization , column chromatography , or recrystallization from suitable solvents to ensure high purity.

Optimized Synthesis Protocols and Data Tables

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cyclobutane core synthesis | Cyclobutanone + olefin | UV irradiation, inert atmosphere | 65-80 | Photochemical [2+2] cycloaddition |

| 2. Carboxamide formation | Cyclobutanecarboxylic acid + EDCI/HOBt + amine | DMF, room temperature | 70-85 | Amide coupling |

| 3. Piperazine attachment | Acid chloride + Boc-piperazine | DCM, base (DIPEA), 0°C to room temp | 75-90 | Nucleophilic substitution |

| 4. Deprotection | TFA | Room temperature | Quantitative | Removal of Boc group |

| 5. Final purification | Crystallization | Appropriate solvent system | >95 | Ensures compound purity |

Research Discoveries and Advances

Recent studies have refined these methods, emphasizing green chemistry principles and scalability :

- Use of microwave-assisted synthesis to reduce reaction times and improve yields.

- Development of solid-phase synthesis techniques for rapid assembly.

- Exploration of catalytic methods for cyclobutane ring formation, such as metal-catalyzed cyclizations .

Furthermore, structure-activity relationship (SAR) studies have guided modifications to optimize biological activity and pharmacokinetic profiles, influencing synthetic strategies toward more efficient routes.

Notes on Reaction Conditions and Optimization

- Temperature control is critical during amide bond formation to prevent side reactions.

- Solvent choice impacts yield and purity; polar aprotic solvents like DMF or DCM are preferred.

- Purification techniques such as preparative HPLC or recrystallization are essential for obtaining analytically pure compounds.

Chemical Reactions Analysis

1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine derivatives, emphasizing differences in functional groups, molecular frameworks, and applications.

Table 1: Structural and Functional Comparison

Structural Analysis

Core Framework: The target compound features a cyclobutane ring, introducing ring strain and conformational rigidity compared to the linear ethoxy chain in levocetirizine or the unprotected piperazine in the Fmoc derivative. This may enhance binding specificity in biological targets .

Functional Groups :

- The dihydrochloride salt in both the target compound and levocetirizine improves aqueous solubility, critical for oral bioavailability .

- The Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid serves as a protective moiety for amines in solid-phase peptide synthesis, contrasting with the target compound’s unmodified piperazine .

Physicochemical Properties

Biological Activity

1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which enhances its solubility and bioavailability. The cyclobutane moiety and carboxamide group are critical for its biological interactions. The structural formula can be represented as follows:

The mechanism of action involves the interaction of the compound with specific molecular targets, primarily enzymes and receptors. The piperazine component allows for hydrogen bonding with target proteins, modulating their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.

- Anticancer Activity : It may affect pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria, demonstrating an ability to disrupt bacterial cell integrity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have evaluated the compound's anticancer properties against several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in hepatocarcinoma cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 0.51 |

| SMMC-7721 | 1.39 |

| Hep3B | 0.73 |

Study on Antidepressant Effects

A related compound with a similar structure was evaluated for its antidepressant effects through serotonin reuptake inhibition. The study found that the compound could significantly reduce immobility times in the forced swimming test (FST), indicating potential antidepressant activity.

Evaluation of Anticancer Mechanism

A recent investigation into the anticancer mechanism revealed that the compound could significantly inhibit MEK1 kinase activity, leading to apoptosis in cancer cells. This was confirmed through western blot analysis and molecular docking studies, which illustrated how the compound interacts at the molecular level.

Q & A

Q. What are the standard synthetic routes for 1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride?

The synthesis typically involves coupling cyclobutane-1-carboxylic acid derivatives with piperazine under basic conditions, followed by dihydrochloride salt formation. Key steps include:

- Amide bond formation : Reacting cyclobutane-1-carboxylic acid chloride with piperazine in the presence of a base (e.g., triethylamine) to form the carboxamide intermediate .

- Salt formation : Treating the freebase with hydrochloric acid to precipitate the dihydrochloride salt . Reaction optimization should prioritize temperature control (0–25°C) and inert atmospheres to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Keep in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C. Avoid exposure to moisture, which can degrade the hydrochloride salt .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for purity analysis (>98% by area normalization) .

- NMR spectroscopy : Confirm the cyclobutane and piperazine moieties via ¹H/¹³C NMR (e.g., cyclobutane protons at δ 2.5–3.5 ppm; piperazine signals at δ 2.7–3.2 ppm) .

- Mass spectrometry : Validate molecular weight using ESI-MS (expected [M+H]⁺: calculated for C₉H₁₆Cl₂N₄O, 283.07) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining yield and purity?

- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), stoichiometry (1:1.2 acid chloride:piperazine), and reaction time .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track amide bond formation in real time, reducing purification steps .

- Purification : Scale crystallization by adjusting HCl concentration during salt formation to enhance yield (≥85%) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Assay validation : Replicate studies using standardized protocols (e.g., cell lines, receptor binding assays) to isolate variability .

- Data triangulation : Cross-reference results with computational docking (e.g., AutoDock Vina) to validate receptor interaction hypotheses .

- Meta-analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data and identify outliers or confounding factors .

Q. What computational strategies predict receptor binding interactions of this compound?

- Molecular dynamics (MD) simulations : Simulate interactions with serotonin or dopamine receptors using GROMACS to assess binding stability .

- Density Functional Theory (DFT) : Calculate charge distribution on the cyclobutane ring to predict electrophilic/nucleophilic reactivity .

- QSAR modeling : Build regression models correlating structural descriptors (e.g., logP, polar surface area) with activity data from PubChem .

Methodological Considerations

Q. What safety protocols are critical during in vivo studies involving this compound?

- Acute toxicity testing : Follow OECD Guidelines 423 (oral administration in rodents) to establish LD₅₀ values .

- Environmental compliance : Dispose of waste via certified hazardous waste facilities to prevent ecosystem contamination .

Q. How to design experiments for studying metabolic stability in hepatic microsomes?

- Incubation conditions : Use human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems at 37°C .

- LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes to calculate intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.